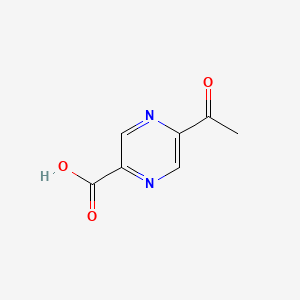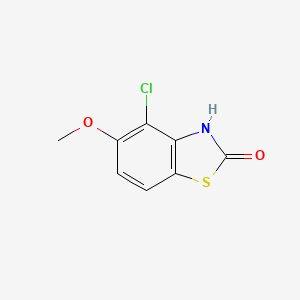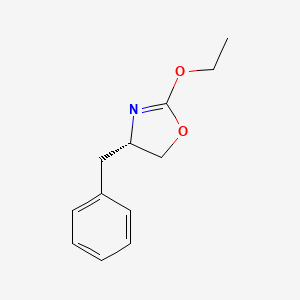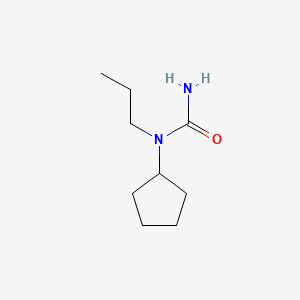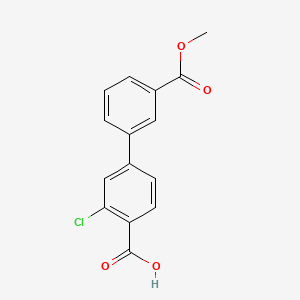
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid” is a chemical compound with the CAS Number: 1262004-76-1. It has a linear formula of C15H11ClO4 . The compound has a molecular weight of 290.7 .
Molecular Structure Analysis
The IUPAC name of the compound is 3-chloro-3’-(methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid . The InChI code is 1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18) .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid is closely related to various salicylic acid derivatives known for their anti-inflammatory and analgesic activity through COX-inhibition. A novel derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been introduced with potential as an alternative compound to substitute acetylsalicylic acid (ASA) due to its promising COX-2 specificity, toxicity profile, and antiplatelet activity. This positions it as a candidate for new drug development, with research focusing on discovery, potential activity, benefits, and the molecular mechanisms of its regulations in health and disease (Yudy Tjahjono et al., 2022).
Environmental Impact and Degradation
Advanced oxidation processes (AOPs) have been used to treat recalcitrant compounds like acetaminophen in aqueous mediums, leading to various degradation products. A study highlights the degradation pathways, by-products, and biotoxicity of acetaminophen and its relevance to understanding the environmental impact and fate of similar chlorinated organic compounds, including 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid derivatives (Mohammad Qutob et al., 2022).
Role as a Food Additive and Nutraceutical
Chlorogenic acid, a compound related in structure and functional groups to 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid, showcases significant health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its dual role as a food additive and a nutraceutical against metabolic syndrome highlights the potential for derivatives of 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid to serve similar functions (Jesús Santana-Gálvez et al., 2017).
Pharmacological Insights
Further research into chlorogenic acid and similar phenolic acids, including 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid, has highlighted their wide range of therapeutic roles such as antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and central nervous system stimulation. This comprehensive understanding underscores the importance of these compounds in managing various disorders, including cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJWEPVHKLJCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690688 |
Source


|
| Record name | 3-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1262004-76-1 |
Source


|
| Record name | 3-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

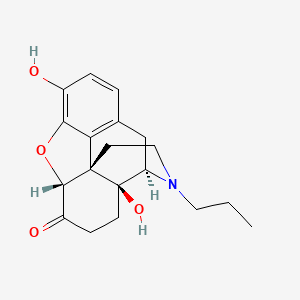
![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)
![Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)](/img/structure/B571730.png)
![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)
![Ethanone, 1-[3-(3-pyridinyl)oxiranyl]-, trans- (9CI)](/img/no-structure.png)
